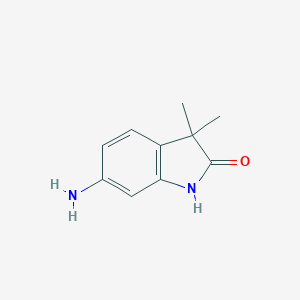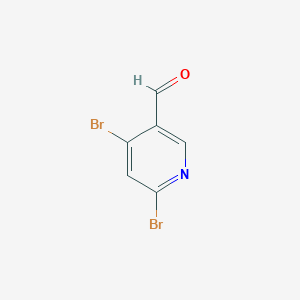
3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group at the 3-position, a 3,4-dimethoxyphenyl group at the 5-position, and a methyl group at the 2-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by binding to it and inhibiting its function . This interaction disrupts the synthesis of mycolic acids, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The inhibition of InhA affects the Fatty Acid Synthase II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis. The disruption of this pathway leads to the inhibition of mycolic acid production, affecting the integrity and function of the bacterial cell wall .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to the weakening of the bacterial cell wall . This effect can lead to the death of the bacteria, making the compound a potential candidate for antitubercular drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
- 3-Amino-5-(3,4-dimethoxyphenyl)pyrazole
- 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrazole
- 3-Amino-5-(3,4-dimethoxyphenyl)-4-methylpyrazole
Comparison: Compared to these similar compounds, 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is unique due to the specific positioning of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVFNEGAFWMOFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)


